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molecular formula C15H15N3O3 B1679444 Ro 14-7437 CAS No. 78756-03-3

Ro 14-7437

Cat. No. B1679444
M. Wt: 285.30 g/mol
InChI Key: HNGRWUCKESPKRC-UHFFFAOYSA-N
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Patent
US04346033

Procedure details

70 mg (1.6 mmol) of sodium hydride (55 percent oil dispersion) are suspended in 5 ml of dry dimethylformamide and treated with 135 mg (0.5 mmol) of ethyl 5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. After completion of the gas evolution, 0.15 ml (2.3 mmol) of methyl iodide is added and the mixture is stirred at room temperature for 1 hour. The mixture is poured into ca 50 ml of water, neutralised with glacial acetic acid and extracted three times with ca 30 ml of chloroform each time. The combined chloroform phases are washed with ca 20 ml of water, dried over magnesium sulphate and evaporated. After column chromatography and recrystallisation from ethyl acetate, there is obtained ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 166°-167° C.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
ethyl 5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]=[C:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]2[CH:15]=[N:16][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:7]2[CH2:6][NH:5]1.[CH3:23]I.O>CN(C)C=O.C(O)(=O)C>[CH3:23][N:5]1[C:4](=[O:3])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]2[CH:15]=[N:16][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:7]2[CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
ethyl 5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Quantity
135 mg
Type
reactant
Smiles
O=C1NCC=2N(C3=C1C=CC=C3)C=NC2C(=O)OCC
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ca 30 ml of chloroform each time
WASH
Type
WASH
Details
The combined chloroform phases are washed with ca 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After column chromatography and recrystallisation from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CC=2N(C3=C(C1=O)C=CC=C3)C=NC2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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